

URMC-099 non-alcoholic steatohepatitis treatment protocol

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Compound Focus: URMC-099

Cat. No.: S548948

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Application Notes: URMC-099 in a Murine NASH Model

Background & Rationale Mixed-lineage kinase 3 (MLK3) activation is involved in inflammatory signaling and hepatocyte lipoapoptosis, key drivers of NASH progression [1]. URMC-099, a small-molecule MLK3 inhibitor, was investigated for its potential to reverse established diet-induced NASH in a mouse model. The primary goals were to assess its effects on key disease features: **liver injury, inflammation, and fibrosis** [1].

Experimental Protocol The following table summarizes the core design of the efficacy study [1].

Protocol Aspect	Detailed Description
Animal Model	C57BL/6J mice [1]
Diet to Induce NASH	High in saturated fat, fructose, and cholesterol (FFC diet) for 24 weeks [1]
Control Group	Age-matched mice fed a standard chow diet [1]
Treatment Compound	URMC-099 [1]
Dosage	10 mg per kg of body weight [1]
Route of Administration	Intraperitoneal injection [1]

Protocol Aspect	Detailed Description
Dosing Frequency	Twice daily [1]
Treatment Duration	Final 2 weeks of the 24-week diet regimen [1]
Vehicle Control	The vehicle for URMC-099 was used in control-treated FFC-fed mice [1]

Key Findings and Outcome Measures

After two weeks of treatment, mice receiving **URMC-099** were compared to vehicle-treated controls. The outcomes below highlight the compound's effects on the hallmarks of NASH. The results are summarized in the following table [1].

Outcome Measure	Key Findings in URMC-099 Treated vs. Vehicle-Treated Mice
Metabolic Parameters	No significant differences in body weight, caloric intake, or insulin resistance [1].
Hepatic Steatosis	Similar levels of liver fat accumulation compared to vehicle-treated mice [1].
Liver Injury & Inflammation	Reduced serum markers of liver injury (ALT), decreased macrophage infiltration and activation, and a shift in macrophages away from a pro-inflammatory state [1].
Hepatic Fibrosis	Attenuated liver fibrosis [1].
Drug Tolerability	Well tolerated with no obvious toxicities reported [1].

Mechanism of Action and Workflow

URMC-099 is believed to exert its effects by inhibiting MLK3, which sits upstream in the MAP kinase signaling pathway. This inhibition leads to reduced activation of downstream stress kinases, resulting in

decreased production of inflammatory mediators and protection against cell death. In the context of NASH, this mechanism translates to reduced hepatic inflammation and injury [1].

The diagram below illustrates the experimental workflow and the proposed molecular mechanism of action.

Conclusion for Researchers

The available preclinical evidence suggests that **URMC-099 attenuates critical aspects of NASH pathology—specifically inflammation and fibrosis—without affecting steatosis in the tested model** [1]. Its **favorable tolerability profile** supports its potential for further investigation.

It is crucial to note that this data comes from an animal model. **Clinical trials are necessary to establish its safety and efficacy in humans with NASH.** Researchers should be aware that this represents a single study protocol, and optimization of the treatment regimen (e.g., dosage, duration) may be required for different disease stages or in combination with other therapies.

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References

1. JCI Insight - Mixed-lineage kinase 3 pharmacological inhibition... [insight.jci.org]

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